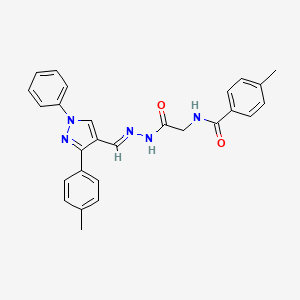
n-Hexylmercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Hexylmercuric chloride: is an organomercury compound with the chemical formula C₆H₁₃ClHg. It is a derivative of mercury and is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a hexyl group attached to a mercury atom, which is further bonded to a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions: n-Hexylmercuric chloride can be synthesized through the reaction of hexylmagnesium bromide with mercuric chloride. The reaction typically involves the following steps:
- Preparation of hexylmagnesium bromide by reacting hexyl bromide with magnesium in anhydrous ether.
- Addition of mercuric chloride to the hexylmagnesium bromide solution at low temperatures.
- The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
化学反应分析
Types of Reactions: n-Hexylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Reduction Reactions: The compound can be reduced to form hexylmercury, which can further undergo various transformations.
Oxidation Reactions: this compound can be oxidized to form mercuric oxide and other mercury-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium sulfide, potassium iodide, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
- Substitution reactions yield various organomercury compounds depending on the nucleophile used.
- Reduction reactions produce hexylmercury and other reduced mercury species.
- Oxidation reactions result in the formation of mercuric oxide and other oxidized mercury compounds.
科学研究应用
n-Hexylmercuric chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is conducted on its potential use in pharmaceuticals, especially in the development of mercury-based drugs.
Industry: this compound is used in the production of certain polymers and as a preservative in some industrial processes.
作用机制
The mechanism of action of n-hexylmercuric chloride involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in various applications, including its use as an antimicrobial agent.
相似化合物的比较
Methylmercury chloride: Known for its high toxicity and environmental impact.
Ethylmercury chloride: Used in vaccines as a preservative.
Phenylmercuric chloride: Employed as a fungicide and antiseptic.
Uniqueness of n-Hexylmercuric chloride: this compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain organomercury compounds, making it valuable in specialized research and industrial applications.
属性
CAS 编号 |
17774-09-3 |
|---|---|
分子式 |
C6H13ClHg |
分子量 |
321.21 g/mol |
IUPAC 名称 |
chloro(hexyl)mercury |
InChI |
InChI=1S/C6H13.ClH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
UAHYFHUHJYSJFT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



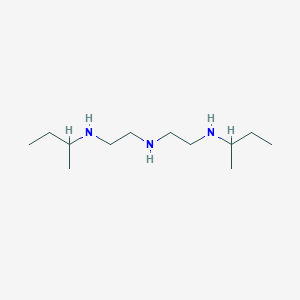

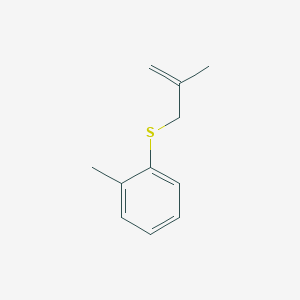


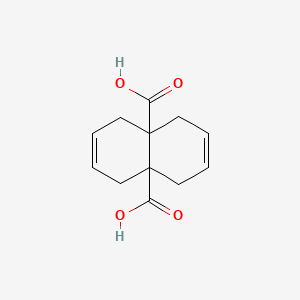
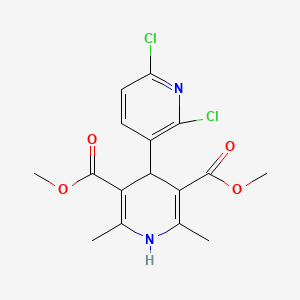
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)
